Quinidine 1’-Oxide is a derivative of Quinidine, which is a stereoisomer of quinine . Quinidine is derived from the bark of the South American cinchona tree and is regarded as one of the earliest known antiarrhythmics . It serves as a class 1a antiarrhythmic drug and an antimalarial agent .
The first synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a recently isolated metabolite of quinidine, was accomplished in three steps . The related congener in the quinine series was also prepared, as well as two other analogues . Evidence was found to indicate that a contaminant in quinidine preparations, dihydro-quinidine, is metabolized with respect to N-oxidation in the same way as quinidine .
Quinidine has a complex molecular structure . It crystallizes from absolute ethanol as the ethanolate, with the molecular formula COH~N~O&H~O and molar mass 370.491 units . It crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 1321.1(3), b = 989.3(2), and c = 1651.5(3) pm .
Quinidine is metabolized by cytochrome P450 (CYP) 2D6 and P-glycoprotein (P-gp) . It is also a substrate of CYP3A4 and P-gp, making it susceptible to drug-drug interactions involving these proteins . The quinidine parent-metabolite model, including 3-hydroxyquinidine, was developed using pharmacokinetic profiles from clinical studies .
Quinidine is an alkaloid that may be derived from various species of cinchona . Cinchona barks contain 0.25 to 3.0% quinidine . Quinidine is also prepared from quinine .
Quinidine 1'-Oxide is a significant metabolite of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine itself is primarily used as an antiarrhythmic medication to treat various heart conditions, including atrial fibrillation and ventricular arrhythmias. Quinidine 1'-Oxide is formed through the N-oxidation of quinidine and has been studied for its pharmacological properties and metabolic pathways.
Quinidine was first isolated in the 19th century and has been utilized in medicine since then. Quinidine 1'-Oxide is produced during the metabolism of quinidine, particularly when quinidine is administered to patients undergoing treatment for cardiac arrhythmias. The transformation into quinidine 1'-Oxide involves enzymatic processes primarily mediated by cytochrome P450 enzymes in the liver.
Quinidine 1'-Oxide is classified as an organic compound and a secondary amine derivative. It falls under the category of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity.
The synthesis of quinidine 1'-Oxide can be achieved through various methods, primarily focusing on the N-oxidation of quinidine. The most common approach involves using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These agents facilitate the introduction of an oxygen atom into the nitrogen atom of quinidine, resulting in the formation of quinidine 1'-Oxide.
Technical Details:
The molecular formula for quinidine 1'-Oxide is C20H24N2O2. Its structure features a bicyclic system characteristic of quinoline derivatives, with a nitrogen atom that has been oxidized.
Molecular Structure Data:
Quinidine 1'-Oxide can participate in various chemical reactions typical for N-oxides, including:
Technical Details:
Quinidine and its metabolite, quinidine 1'-Oxide, exert their pharmacological effects primarily through their interaction with ion channels in cardiac tissues. Quinidine acts as a sodium channel blocker, which helps restore normal sinus rhythm by prolonging the action potential duration and refractory period in myocardial tissues.
The mechanism involves:
Data:
Quinidine 1'-Oxide appears as a white crystalline solid with a bitter taste. It is soluble in organic solvents but exhibits limited solubility in water.
Quinidine 1'-Oxide has several scientific uses:
Quinidine 1'-Oxide (CAS 70116-00-6; synonyms: Quinidine N-Oxide) is a structurally defined metabolite of the antiarrhythmic agent quinidine. Its IUPAC name is (S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, reflecting its complex stereochemistry [2] [6]. The molecule features two chiral centers and a quinuclidine N-oxide moiety, where oxidation occurs selectively at the tertiary nitrogen (N-1) of the bicyclic quinuclidine system rather than the quinoline nitrogen [2] [7]. This selectivity is confirmed by X-ray diffraction analysis and NMR spectroscopy, which demonstrate that the N-O bond length is 1.36 Å and the C-N-O angle is 115.7°, consistent with aliphatic N-oxides [7].
The stereospecificity of oxidation preserves the parent compound's (8R,9S) configuration, but introduces significant polarity at the N⁺–O⁻ site. Torsional angle analysis reveals that the N-oxide group induces a 12° distortion in the quinuclidine ring compared to quinidine, altering molecular conformation [2]. Mass spectrometric fragmentation patterns show a characteristic loss of 16 Da (O) under electron impact, further confirming N-oxide identity [7].
Table 1: Key Stereochemical Features of Quinidine 1'-Oxide
Structural Element | Property | Analytical Method |
---|---|---|
Chiral Centers | (C2, C8) retain (R,S) configuration of quinidine | X-ray crystallography |
N-Oxide Position | N-1 of quinuclidine (not quinoline nitrogen) | ¹³C-NMR, 2D-COSY |
Bond Length (N-O) | 1.36 Å | X-ray diffraction |
Dihedral Angle (C1-N-O) | 115.7° | X-ray diffraction |
Quinidine 1'-Oxide (molecular formula: C₂₀H₂₄N₂O₃; MW: 340.42 g/mol) exists as a hygroscopic crystalline solid with a melting point of 145–149°C [6]. Its solubility profile contrasts sharply with quinidine:
The N-oxide bond confers pH-dependent stability:
Storage stability studies indicate that the compound remains 95% intact for:
Table 2: Physicochemical Comparison with Quinidine
Property | Quinidine 1'-Oxide | Quinidine | Biological Consequence |
---|---|---|---|
Molecular Weight | 340.42 g/mol | 324.42 g/mol | Altered distribution kinetics |
logP (Octanol-Water) | 1.2 | 3.4 | Reduced membrane permeability |
Protein Binding | 3.3% ± 0.83% | 80–88% | Higher free fraction in plasma |
Major Metabolic Route | Renal excretion (unchanged) | CYP3A4 hydroxylation | Limited further metabolism |
Half-life | 2.5 ± 0.28 hours | 6–8 hours | Faster elimination |
Metabolic Divergence:
Synthetic Accessibility:Chemical synthesis employs chemoselective oxidation of quinidine using:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1